IOP Reduction: Equivalence with Timolol and Levobunolol in Clinical Trials
Metipranolol demonstrates comparable IOP-lowering efficacy to the gold standard, timolol, and to levobunolol. A meta-analysis of multiple double-blind comparative studies shows metipranolol (0.1–0.6%) achieves a 20–29% reduction in IOP, which is statistically non-inferior to timolol (0.25–0.5%) and levobunolol (0.5%) [1]. A specific 3-month trial (n=46) comparing metipranolol 0.6% and levobunolol 0.5% found an overall mean decrease of approximately 7 mmHg for both [2]. This quantitative equivalence confirms metipranolol as a viable, scientifically validated alternative for IOP control in procurement and research.
| Evidence Dimension | Mean reduction in intraocular pressure (IOP) from baseline |
|---|---|
| Target Compound Data | 20–29% reduction |
| Comparator Or Baseline | Timolol 0.25–0.5%: 20–29% reduction; Levobunolol 0.5%: 20–29% reduction |
| Quantified Difference | No statistically significant difference |
| Conditions | Human subjects with open-angle glaucoma or ocular hypertension; 4-week to 4-month treatment duration; pooled analysis of double-blind comparative studies |
Why This Matters
Establishes metipranolol's equivalent potency to the class reference standards for IOP reduction, a critical parameter for glaucoma therapy selection and research model design.
- [1] Battershill PE, Sorkin EM. Ocular metipranolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in glaucoma and ocular hypertension. Drugs. 1988 Nov;36(5):601-15. View Source
- [2] Krieglstein GK, Novack GD, Voepel E, et al. Levobunolol and metipranolol: comparative ocular hypotensive efficacy, safety, and comfort. Br J Ophthalmol. 1987 Apr;71(4):250-3. View Source
